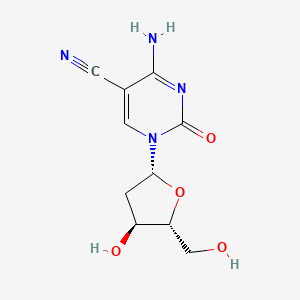

5-Cyano-2'-deoxycytidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N4O4 |

|---|---|

Molecular Weight |

252.23 g/mol |

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbonitrile |

InChI |

InChI=1S/C10H12N4O4/c11-2-5-3-14(10(17)13-9(5)12)8-1-6(16)7(4-15)18-8/h3,6-8,15-16H,1,4H2,(H2,12,13,17)/t6-,7+,8+/m0/s1 |

InChI Key |

UUIDOCACRGIJJO-XLPZGREQSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#N)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)C#N)CO)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of 5 Cyano 2 Deoxycytidine Cndac for Research Applications

Synthetic Methodologies for 2'-C-Cyano-2'-deoxyribonucleosides

One common strategy for introducing modifications at the 2'-position involves the use of a precursor with a suitable leaving group at this position, followed by nucleophilic substitution. For instance, a synthetic route could commence with a commercially available protected 2'-deoxycytidine (B1670253) derivative. The 2'-hydroxyl group can be oxidized to a ketone, which then can be subjected to a Strecker-type reaction or reaction with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to introduce the cyano group. Stereocontrol at the 2'-position is a critical aspect of this approach and often requires sophisticated protecting group strategies and chiral auxiliaries.

A hypothetical synthetic scheme could involve the following key steps:

Protection of the 5'-hydroxyl and N4-amino groups of 2'-deoxycytidine.

Oxidation of the 2'-hydroxyl group to a ketone.

Cyanation of the 2'-keto intermediate.

Reduction of the cyano group if a methylamino group is desired, or direct use of the 2'-cyano derivative.

Deprotection to yield the final 2'-C-cyano-2'-deoxyribonucleoside.

An alternative approach involves the stereoselective synthesis of the modified sugar moiety first, followed by glycosylation with a protected cytosine base. This method offers better control over the stereochemistry of the newly introduced chiral center at the 2'-position.

| Step | Reaction | Key Reagents | Purpose |

| 1 | Protection | Dimethoxytrityl chloride (DMTr-Cl), Benzoyl chloride (Bz-Cl) | Protect reactive functional groups to ensure regioselectivity in subsequent steps. |

| 2 | Oxidation | Dess-Martin periodinane or Swern oxidation | Convert the 2'-hydroxyl group into a ketone. |

| 3 | Cyanation | Trimethylsilyl cyanide (TMSCN), Lewis acid catalyst | Introduce the cyano group at the 2'-position. |

| 4 | Deprotection | Ammonia, Acetic acid | Remove protecting groups to yield the final product. |

Preparation of 5-Cyano-2'-deoxycytidine Phosphoramidites for Oligonucleotide Synthesis

The incorporation of modified nucleosides like this compound into synthetic oligonucleotides is most efficiently achieved using phosphoramidite (B1245037) chemistry. wikipedia.org This requires the conversion of the modified nucleoside into a phosphoramidite building block. The synthesis of the this compound phosphoramidite follows a well-established protocol for nucleoside modification.

The general procedure involves three key steps:

Protection of the 5'-hydroxyl group: The 5'-hydroxyl group of this compound is typically protected with a dimethoxytrityl (DMT) group. This acid-labile group is stable throughout the oligonucleotide synthesis cycle and is easily removed at the beginning of each coupling step. nih.gov

Protection of the N4-exocyclic amino group: The exocyclic amino group of the cytosine base is protected to prevent side reactions during oligonucleotide synthesis. wikipedia.org Common protecting groups for cytosine include benzoyl (Bz) or isobutyryl (iBu).

Phosphitylation of the 3'-hydroxyl group: The final step is the reaction of the 3'-hydroxyl group with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak base such as N,N-diisopropylethylamine (DIPEA). nih.gov This reaction introduces the phosphoramidite moiety, which is reactive towards the 5'-hydroxyl group of the growing oligonucleotide chain.

The resulting 5'-O-DMT-N4-acyl-5-cyano-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite is then purified and can be used in an automated DNA synthesizer. oup.com

| Step | Reactant | Reagent | Product |

| 1 | This compound | Dimethoxytrityl chloride (DMTr-Cl) | 5'-O-DMT-5-Cyano-2'-deoxycytidine |

| 2 | 5'-O-DMT-5-Cyano-2'-deoxycytidine | Benzoyl chloride (Bz-Cl) or Isobutyryl chloride (iBu-Cl) | 5'-O-DMT-N4-acyl-5-Cyano-2'-deoxycytidine |

| 3 | 5'-O-DMT-N4-acyl-5-Cyano-2'-deoxycytidine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | 5'-O-DMT-N4-acyl-5-cyano-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite |

Enzymatic Synthesis Approaches for Modified DNA Incorporating this compound Triphosphate

The enzymatic incorporation of modified nucleotides into DNA is a powerful tool for creating nucleic acids with novel properties. This process relies on the ability of DNA polymerases to accept the corresponding nucleotide triphosphate as a substrate. For the incorporation of this compound, its triphosphate derivative (5-CN-dCTP) must first be synthesized.

The synthesis of 5-CN-dCTP can be achieved through standard chemical or enzymatic phosphorylation procedures starting from the parent nucleoside. Once synthesized, the ability of various DNA polymerases to incorporate 5-CN-dCTP into a growing DNA strand can be evaluated. The efficiency and fidelity of incorporation can be influenced by several factors, including the specific DNA polymerase used, the reaction conditions, and the sequence context of the template DNA. nih.gov

Studies with other N4-acylated 2'-deoxycytidine nucleotides have shown that a variety of DNA polymerases, including those from families A and B, can utilize modified dCTPs as substrates. nih.gov For example, Taq polymerase, Klenow fragment (exo-), and phi29 DNA polymerase have been shown to incorporate modified cytidine (B196190) analogs. nih.govnih.gov However, the bulky cyano group at the 5-position of the cytosine base in 5-CN-dCTP might present a steric challenge for the active site of some polymerases.

The successful incorporation of this compound into DNA would allow for the site-specific modification of nucleic acids, enabling a wide range of research applications, from studying DNA-protein interactions to the development of novel diagnostic probes and therapeutic oligonucleotides.

| DNA Polymerase Family | Example Polymerase | Potential for Incorporation of 5-CN-dCTP | Reference |

| Family A | Taq Polymerase, Klenow Fragment (exo-) | Moderate to high, depending on steric tolerance. nih.gov | nih.gov |

| Family B | phi29 DNA Polymerase, KOD XL DNA Polymerase | Potentially high, known for processivity and accommodating modified nucleotides. nih.gov | nih.gov |

| Family X | Terminal deoxynucleotidyl Transferase (TdT) | High, as it is a template-independent polymerase. nih.gov | nih.gov |

Molecular and Biochemical Mechanisms of 5 Cyano 2 Deoxycytidine in Nucleic Acid Systems

Interaction with DNA Polymerases: Substrate and Inhibitory Mechanisms

The initial step in the mechanism of action of 5-Cyano-2'-deoxycytidine involves its metabolic conversion to the triphosphate form, this compound triphosphate (CNDAC-TP), which can then interact with DNA polymerases during DNA replication.

CNDAC-TP serves as an efficient substrate for DNA polymerase α, a key enzyme in eukaryotic DNA replication. Its efficiency of incorporation is comparable to that of the natural substrate, deoxycytidine triphosphate (dCTP). The substrate efficiency, determined by the Vmax/Km ratio, indicates that CNDAC-TP is readily incorporated into the nascent DNA strand.

Table 1: Substrate Efficiency for DNA Polymerase α

| Substrate | Vmax/Km |

|---|---|

| dCTP (natural substrate) | 0.91 |

| CNDAC-TP | 0.77 |

This high efficiency of incorporation by DNA polymerase α is a critical feature of CNDAC's mechanism, as its biological effects are contingent upon its presence within the DNA strand. While further elongation of the DNA strand after CNDAC incorporation may be a slower process due to steric hindrance, the initial incorporation is effective. researchgate.net

Unlike many nucleoside analogues that function by directly inhibiting the catalytic activity of DNA polymerases, CNDAC-TP does not act as a potent inhibitor of DNA polymerase α. Its role is that of a substrate, being actively incorporated into DNA. The primary cytotoxic mechanism of CNDAC is not the direct inhibition of DNA synthesis at the polymerase level, but rather the chemical consequences that arise after its successful incorporation into the DNA backbone.

Induction of DNA Lesions: Single and Double Strand Breaks

Following its incorporation into the genome, CNDAC initiates a chemical reaction that results in the formation of strand breaks, a severe form of DNA damage.

The unique chemical structure of CNDAC is central to its ability to induce DNA damage. The presence of an electron-withdrawing cyano group at the 2'β-position increases the acidity of the 2'α proton. researchgate.net Once CNDAC monophosphate is incorporated into a DNA strand, the subsequent ligation of its 3'-hydroxyl group by the incorporation of the next deoxynucleotide initiates a β-elimination reaction. This chemical process results in the cleavage of the phosphodiester linkage located 3' to the analogue. researchgate.net This strand scission event generates a DNA single-strand break, or nick, at the site of incorporation.

Single-strand breaks are hazardous to the cell, particularly during DNA replication. When a replication fork encounters a nick in the template strand, it can lead to the collapse of the fork and the formation of a one-ended double-strand break (DSB). biorxiv.org Research has demonstrated that the single-strand breaks generated by CNDAC are subsequently converted into cytotoxic double-strand breaks. nih.govaacrjournals.org This conversion is a delayed event, with evidence suggesting the formation of DSBs occurs during the second S-phase following the initial exposure to CNDAC. aacrjournals.org These DSBs are a more severe form of DNA lesion and are strongly linked to the induction of chromosomal aberrations and cell death. nih.govaacrjournals.org

Applications of 5 Cyano 2 Deoxycytidine As a Research Tool

Probing DNA Replication Fidelity and Mechanism

There is a lack of specific studies detailing the use of 5-Cyano-2'-deoxycytidine to probe the fidelity and mechanisms of DNA replication. Research in this area often employs analogs that can be incorporated into newly synthesized DNA, acting as labels or probes. For instance, 5-ethynyl-2'-deoxycytidine (B116413) (EdC) is utilized for labeling and tracking cells that are actively synthesizing DNA. researchgate.net However, early research on 5-cyano-2'-deoxyuridine, a related compound, reported unsuccessful attempts to incorporate it into the DNA of E. coli and T3 phage. nih.gov This suggests that the cyano group at the C5 position may hinder its acceptance by DNA polymerases, a critical requirement for its use in replication studies. Without efficient incorporation, its utility as a tool to study replication fidelity is significantly limited.

Investigating DNA Damage Response Pathways

The investigation of DNA damage response (DDR) pathways often involves introducing specific types of DNA lesions and observing the cellular response. While compounds like 5-Aza-2'-deoxycytidine are known to induce DNA damage and activate DDR pathways, leading to G2/M phase arrest in tumor cells , there is no direct evidence in the available literature to suggest that this compound is used for this purpose. The isomer CNDAC is known to cause DNA single-strand breaks, which in turn activate the DDR. aacrjournals.org However, this mechanism is distinct and cannot be directly attributed to this compound without specific experimental evidence.

Utility in Molecular Biology Techniques for DNA Modification Studies

The study of DNA modifications, a cornerstone of epigenetics, heavily relies on nucleoside analogs. For instance, 5-Aza-2'-deoxycytidine is a well-known inhibitor of DNA methylation. nih.gov Analogs like 5-hydroxymethyl-2'-deoxycytidine (5hmdC) are synthesized as phosphoramidites for incorporation into DNA to study its epigenetic functions. mdpi.comcambio.co.uk

While the synthesis of 5-cyano-2'-deoxyuridine has been reported, its application in studying DNA modification is not well-documented. nih.govontosight.aimdpi.comresearchgate.net The lack of successful incorporation of this compound into DNA in early studies suggests a significant hurdle to its use in techniques that require its presence within a DNA strand for subsequent analysis of modifications. nih.gov

Advanced Research Perspectives and Future Directions

Structural Biology Studies of 5-Cyano-2'-deoxycytidine-Modified Nucleic Acids and Protein Complexes

The incorporation of modified nucleosides like this compound into DNA and RNA strands is a powerful strategy for probing their structure and interactions. The cyano group at the 5-position of the pyrimidine (B1678525) ring introduces minimal steric hindrance while altering the electronic properties of the base. This makes it a valuable tool for high-resolution structural studies using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. iu.edu

Structural analyses of nucleic acids containing modifications can provide insights into their conformational dynamics and how these changes influence interactions with proteins and other molecules. beilstein-journals.org For instance, studies on oligonucleotides containing halogenated nucleosides, which share some electronic properties with the cyano group, have been instrumental in crystallographic studies of oligonucleotide structure and in probing protein-DNA complexes through cross-linking experiments. glenresearch.com The insights gained from such studies are crucial for understanding the molecular basis of gene expression and regulation.

Integration into Advanced Nucleic Acid Probes and Biosensors for Mechanistic Studies

The unique characteristics of this compound make it an excellent candidate for integration into nucleic acid probes and biosensors designed for mechanistic studies. Nucleic acid probes are essential tools for identifying and recovering interacting molecules, with common labels including radioactive phosphates, biotin, and fluorophores. thermofisher.com The cyano group can serve as a subtle yet effective label, potentially influencing the local environment in a way that can be detected by sensitive analytical techniques.

The development of biosensors often relies on the specific recognition of a target molecule by a biological component, such as an aptamer, which is a short single-stranded DNA or RNA molecule that can bind to a specific target. mdpi.com The conformational changes that occur upon target binding can be translated into a detectable signal. mdpi.com By incorporating this compound into aptamers, it may be possible to fine-tune their binding properties or introduce novel signaling mechanisms. The development of electrochemical biosensors, for example, often involves modifying electrode surfaces with nanomaterials and recognition elements to detect specific analytes, and the integration of modified nucleosides could enhance the sensitivity and selectivity of these devices. eujournal.orgnih.gov

Computational Approaches to Predict Interactions and Consequences of this compound Incorporation

Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for understanding the behavior of complex biological systems at an atomic level. wikipedia.org MD simulations can predict how the incorporation of a modified nucleotide like this compound will affect the structure, dynamics, and interactions of DNA. nih.gov This computational approach allows researchers to analyze the physical movements of atoms and molecules over time, providing a dynamic view of how the system evolves. wikipedia.orgmdpi.com

Role in Understanding DNA Lesions and Genome Stability

The study of DNA lesions and the maintenance of genome stability are critical areas of research, with implications for cancer and other diseases. The incorporation of nucleoside analogs into DNA can lead to the formation of DNA lesions, which are sites of damage in the DNA molecule. nih.gov The cellular machinery for DNA repair, such as the nucleotide excision repair (NER) and base excision repair (BER) pathways, recognizes and corrects these lesions. wikipedia.orgrndsystems.com

Q & A

Basic: What experimental methodologies are recommended for quantifying global DNA methylation changes induced by 5-aza-2'-deoxycytidine treatment?

Methodological Answer:

Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard for quantifying 5-methyl-2'-deoxycytidine levels after enzymatic hydrolysis of genomic DNA. This method achieves baseline separation of 5-methyl-2'-deoxycytidine from RNA contaminants and unmodified nucleosides within 15 minutes, with a detection limit of 0.2 fmol. Normalize results using 2'-deoxyguanosine as an internal standard to account for hydrolysis efficiency. This approach requires only 4 ng of DNA, making it suitable for low-input samples like clinical biopsies .

Advanced: How can researchers resolve contradictions between DNA demethylation and DNA methyltransferase (DNMT) trapping as mechanisms of 5-aza-2'-deoxycytidine toxicity?

Methodological Answer:

Use isogenic cell models with differential DNMT activity (e.g., DNMT-deficient embryonic stem cells). Compare cytotoxicity and methylation profiles between wild-type and mutant cells post-treatment. Studies show DNMT-deficient cells exhibit reduced toxicity despite similar demethylation, confirming enzyme trapping—not passive demethylation—as the primary cytotoxic mechanism. Validate with DNMT activity assays and covalent adduct detection via immunoprecipitation .

Basic: What cell treatment protocols are effective for studying gene reactivation in cancer models?

Methodological Answer:

Treat cell lines (e.g., basal-like breast cancer cells) in triplicate with 100 nM 5-aza-2'-deoxycytidine for 5 days. Include water-treated controls and extract RNA for qRT-PCR analysis. Correlate results with TCGA methylation data to validate gene-specific reactivation. For example, GPX3 expression increased >2.19-fold after demethylation in gastric cancer models .

Advanced: What parameters optimize clinical trial designs for hematologic malignancies?

Methodological Answer:

Adopt a phase II framework with 45 mg/m²/day dosing for 3 days every 6 weeks. Stratify patients by International Prognostic Scoring System (IPSS) risk. Primary endpoints: response rate (≥49% in high-risk MDS) and toxicity (e.g., myelosuppression). Secondary endpoints: progression-free survival (median 25 weeks) and DNMT1 depletion in peripheral blood .

Basic: How does 5-aza-2'-deoxycytidine influence chromatin structure and differentiation?

Methodological Answer:

The compound depletes DNMT activity, leading to passive DNA demethylation during replication. This reactivates silenced tumor suppressor genes (e.g., P16INK4A), inducing chromatin decondensation and differentiation in cancers like hepatocellular carcinoma. These effects are secondary to covalent DNMT trapping .

Advanced: How to address RNA contamination in low-input DNA methylation assays?

Methodological Answer:

Use LC-ESI-MS/MS with baseline separation of 5-methyl-2'-deoxycytidine from RNA-derived nucleosides. Validate specificity via ribonuclease pretreatment and spike-in controls. For example, 5-methylcytidine (RNA marker) elutes separately, ensuring no cross-detection .

Basic: What safety protocols are critical for laboratory handling?

Methodological Answer:

Follow OSHA HCS guidelines: use PPE, avoid inhalation/contact, and ensure ventilation. Clinical data show a 7% treatment-related mortality rate due to pancytopenia; monitor blood counts rigorously in preclinical models .

Advanced: How do sequence contexts affect polymerase misincorporation with analogs like 5-formyl-2'-deoxycytidine?

Methodological Answer:

Synthesize modified oligonucleotides via phosphoramidite chemistry. Perform thermal denaturation and single-nucleotide insertion studies (e.g., Klenow fragment). Sequence-dependent misincorporation frequencies: dAMP misinsertion increases 3-fold in CpG-rich regions, inducing C→T/A mutations .

Basic: What pharmacodynamic markers indicate in vivo efficacy?

Methodological Answer:

Monitor platelet count recovery (indicative of megakaryopoiesis) and DNMT1 depletion in peripheral blood. In MDS trials, platelet counts improved in 64% of high-risk patients after one cycle .

Advanced: How to model synergism with histone deacetylase inhibitors (e.g., SAHA)?

Methodological Answer:

Apply Chou-Talalay combination index analysis using dose matrices. In ovarian cancer models, 5-aza-2'-deoxycytidine + SAHA reduced viability synergistically (CI <1). Validate via H3K9 acetylation assays and RNA-seq for reactivated genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.